molecular formula C5H11NS B2514766 Thiolan-3-ylmethanamine CAS No. 933701-07-6

Thiolan-3-ylmethanamine

Cat. No.: B2514766
CAS No.: 933701-07-6
M. Wt: 117.21
InChI Key: ROOXHLQUGCFQSM-UHFFFAOYSA-N
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Description

Thiolan-3-ylmethanamine is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.21. The purity is usually 95%.
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Scientific Research Applications

Anticancer Therapies

Thiolated polymers, including those derived from thiolan-3-ylmethanamine, have emerged as innovative approaches in anticancer therapy. Their unique reactivity and properties make them suitable for smart drug-delivery systems. These systems are designed to overcome the limitations associated with administering active pharmaceutical ingredients, especially in cancer treatment. The synthesis and application of thiolated polymers, such as chitosan (CTS) and hyaluronic acid (HA), have been extensively researched for their potential in anticancer formulations. These formulations are particularly effective for delivering taxanes and siRNA, highlighting the significant role of thiolated polymers in developing efficient treatments for cancer (Grosso & de-Paz, 2021).

Drug Delivery Systems

Thiolation of biopolymers enhances their mucoadhesive and mechanical properties, making them invaluable in drug delivery applications. The modification of biopolymers through various thiolation methods significantly improves their functionality, resulting in biopolymers with superior mucoadhesive and mechanical characteristics. These advancements have led to the development of drug delivery systems that are not only efficient but also biocompatible and biodegradable. Such systems are particularly beneficial for delivering therapeutic agents in a controlled manner, thereby improving patient outcomes (Puri et al., 2020).

Preactivated Thiomers in Drug Delivery

Preactivated thiomers represent an advancement in thiolated polymer technology, offering enhanced reactivity and protection against oxidation. These second-generation thiomers are characterized by their increased sulfhydryl ligand reactivity and stability, making them promising candidates for various pharmaceutical applications. Their properties, including mucoadhesive, permeation-enhancing, efflux pump inhibitory, and in situ gelling capabilities, make them suitable for a wide range of drug delivery applications. The innovative nature of preactivated thiomers underscores their potential in advancing the field of drug delivery (Ijaz & Bernkop‐Schnürch, 2015).

Tissue Engineering Applications

Thiolated polymers are increasingly used in the development of hydrogel matrices for tissue engineering. The synthesis of thiolated polymers and the fabrication of their hydrogel matrices have shown promising results in supporting the proliferation and differentiation of various cell types. These hydrogels offer biocompatibility and mimic cellular environments, making them suitable for creating scaffolds that can support tissue regeneration and repair. The advancements in thiolated polymer technology demonstrate its potential in developing effective solutions for tissue engineering (Gajendiran, Rhee, & Kim, 2018).

Safety and Hazards

Thiolan-3-ylmethanamine is classified as a dangerous substance. It has several hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the substance is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

thiolan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXHLQUGCFQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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